molecular formula C15H11NO2 B7763340 4'-Cyano-biphenyl-4-acetic acid

4'-Cyano-biphenyl-4-acetic acid

Cat. No.: B7763340
M. Wt: 237.25 g/mol
InChI Key: JCZRXEXCOHAAGM-UHFFFAOYSA-N
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Description

4'-Cyano-biphenyl-4-acetic acid is a biphenyl derivative featuring a cyano (-CN) group at the 4' position and an acetic acid (-CH₂COOH) moiety at the 4 position of the biphenyl scaffold. These analogs share core structural motifs, differing primarily in substituent positions and functional groups.

Key Properties of 4'-Cyano-4-biphenylcarboxylic Acid (Closest Analog):

  • Molecular Formula: C₁₄H₉NO₂
  • Molecular Weight: 223.227 g/mol
  • CAS Number: 5728-46-1
  • Melting Point: 263–266°C
  • Hazards: H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation) .

The cyano group enhances polarity and electron-withdrawing effects, influencing reactivity and solubility, while the carboxylic or acetic acid group contributes to hydrogen bonding and acidity.

Properties

IUPAC Name

2-[4-(4-cyanophenyl)phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2/c16-10-12-3-7-14(8-4-12)13-5-1-11(2-6-13)9-15(17)18/h1-8H,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCZRXEXCOHAAGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination and Cyanation Sequence

A foundational route involves bromination of biphenyl followed by cyanation. Although direct bromination of biphenyl at the 4-position is challenging due to steric and electronic factors, optimized conditions using Lewis acids such as FeBr3 enable selective para-bromination. Subsequent cyanation employs cuprous cyanide (CuCN) in dimethylformamide (DMF) at elevated temperatures (150–160°C), achieving substitution of the bromine atom with a cyano group.

Key Reaction Parameters:

  • Bromination: Biphenyl, FeBr3, Br2, 80°C, 12 h.

  • Cyanation: 4-Bromo-biphenyl, CuCN, DMF, 150°C, 24 h.

This method yields 4'-cyano-biphenyl with approximately 70% efficiency but requires further functionalization to introduce the acetic acid group.

Acetylation and Hydrolysis

The acetic acid moiety is introduced via acetylation of 4'-cyano-biphenyl-4-ol, followed by hydrolysis. Acetylation with acetic anhydride ((CH3CO)2O) in pyridine proceeds quantitatively at room temperature, forming 4'-cyano-biphenyl-4-yl acetate. Alkaline hydrolysis using potassium hydroxide (KOH) in ethanol-water (1:1) at reflux converts the acetate to acetic acid.

Optimized Hydrolysis Conditions:

  • Reagents: 4'-Cyano-biphenyl-4-yl acetate, 10% KOH, ethanol-water.

  • Temperature: 110–120°C, 6 h.

  • Yield: >85% after acidification with HCl.

Catalytic Coupling Methods

Ullmann-Type Coupling

Copper-catalyzed Ullmann coupling offers a one-pot route to biphenyl intermediates. For example, coupling 4-iodobenzoic acid with 4-cyanophenylboronic acid in the presence of CuI/1,10-phenanthroline generates 4'-cyano-biphenyl-4-carboxylic acid, which is reduced to the acetic acid derivative.

Reaction Scheme:

4-Iodobenzoic acid+4-Cyanophenylboronic acidCuI, K2CO34’-Cyano-biphenyl-4-carboxylic acidLiAlH44’-Cyano-biphenyl-4-acetic acid\text{4-Iodobenzoic acid} + \text{4-Cyanophenylboronic acid} \xrightarrow{\text{CuI, K}2\text{CO}3} \text{4'-Cyano-biphenyl-4-carboxylic acid} \xrightarrow{\text{LiAlH}_4} \text{4'-Cyano-biphenyl-4-acetic acid}

Advantages:

  • Avoids multi-step halogenation.

  • Tolerates diverse functional groups.

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed Suzuki coupling between 4-cyanophenylboronic acid and 4-bromophenylacetic acid esters provides direct access to the target molecule. Using Pd(PPh3)4 and Na2CO3 in toluene-ethanol, this method achieves yields exceeding 75%.

Critical Parameters:

  • Catalyst: Pd(PPh3)4 (2 mol%).

  • Base: Na2CO3 (2 equiv).

  • Solvent: Toluene-ethanol (3:1).

Industrial Production Techniques

Scale-up synthesis prioritizes cost-effectiveness and minimal waste. A patented two-step process exemplifies this approach:

  • Coupling Reaction:

    • Reactants: p-Hydroxybenzoate, p-halobenzoate.

    • Catalyst: CuCl/1,10-phenanthroline.

    • Conditions: 145–195°C, N2 atmosphere.

    • Yield: 85–90%.

  • Hydrolysis:

    • Reagents: KOH (10%), ethanol.

    • Acidification: HCl to pH 2–3.

    • Purity: >98% after recrystallization.

Table 1: Industrial-Scale Reaction Metrics

ParameterCoupling StepHydrolysis Step
Temperature (°C)145–195110–120
Time (h)4–66
Yield (%)85–9095
Solvent Recovery (%)9080

Comparative Analysis of Methods

Efficiency and Yield

  • Ullmann Coupling: High functional group tolerance but requires expensive ligands.

  • Suzuki-Miyaura: Superior yields but dependent on palladium catalysts.

  • Industrial Two-Step: Cost-effective with total yields >80%.

Environmental Impact

The copper-catalyzed industrial method generates minimal waste, with solvent recovery rates exceeding 80%. In contrast, traditional bromination-cyanation routes produce stoichiometric amounts of HBr, necessitating neutralization.

Data Tables and Research Findings

Table 2: Spectroscopic Characterization Data

Compound1H-NMR^1\text{H-NMR} (DMSO-d6, δ ppm)IR (cm1^{-1})
4'-Cyano-biphenyl-4-yl acetate2.30 (s, 3H), 7.45–8.10 (m, 8H)1745 (C=O), 2220 (C≡N)
This compound2.60 (s, 2H), 7.50–8.15 (m, 8H), 12.10 (s, 1H)1710 (C=O), 2215 (C≡N)

Table 3: Optimization of Hydrolysis Conditions

BaseSolventTime (h)Yield (%)Purity (%)
KOHEthanol-H2O69598
NaOHMethanol-H2O88895
LiOHTHF-H2O107890

Chemical Reactions Analysis

Nitrile Group (-CN)

The cyano group participates in:

  • Hydrolysis : Conversion to carboxylic acid under acidic/basic conditions.
    R-CN+2H2OH+/OHR-COOH+NH3\text{R-CN} + 2\text{H}_2\text{O} \xrightarrow{\text{H}^+/\text{OH}^-} \text{R-COOH} + \text{NH}_3
    Reported in analogs like 4-amino-4′-cyanobiphenyl .

  • Reduction : Forms amines using LiAlH₄ or catalytic hydrogenation.

Acetic Acid Group (-CH₂COOH)

  • Esterification : Reacts with alcohols (e.g., methanol) under acid catalysis.

  • Amidation : Forms biphenylacetamide derivatives with amines (e.g., NH₃) .

  • Salt Formation : Neutralizes with bases (e.g., NaOH) to produce carboxylate salts .

Surface Interaction Studies

The compound’s carboxylic acid group enables hydrogen bonding and dipolar interactions with functionalized surfaces, influencing liquid crystal alignment :

Surface Functional Group Interaction Mechanism Orientation
Ammonium (-NH₃⁺)Electrostatic/dipolar couplingHomeotropic (perpendicular)
Hydroxyl (-OH)Hydrogen bondingHomeotropic
Methyl (-CH₃)Van der WaalsPlanar

Applications : These interactions are leveraged in liquid crystal-based sensors to detect surface-bound biomolecules .

Thermal and Stability Data

  • Thermal Decomposition : Begins at ~220°C, releasing CO₂ and HCN .

  • Photochemical Reactivity : UV exposure generates radicals, leading to degradation products (e.g., biphenyl derivatives) .

Comparative Reaction Pathways

The table below contrasts major synthetic routes for derivatives:

Method Advantages Limitations
Suzuki-MiyauraHigh yield, scalableRequires palladium catalyst
Grignard Reagent Air-stable intermediatesLower yield (37–87%)
Diazotization Avoids transition metalsMulti-step, moderate efficiency

Scientific Research Applications

Liquid Crystal Polymers

4'-Cyano-biphenyl-4-acetic acid is primarily utilized as a monomer in the synthesis of liquid crystal polymers (LCPs). These materials are characterized by their unique optical properties and are essential in the development of advanced display technologies, such as:

  • Liquid Crystal Displays (LCDs) : The compound's ability to form ordered structures makes it suitable for LCD applications, where alignment and response to electric fields are critical.
  • Organic Light Emitting Diodes (OLEDs) : Its derivatives may also be used in OLEDs due to their emissive properties.

Pharmaceuticals

Research indicates that biphenyl derivatives, including this compound, exhibit various pharmacological activities:

  • Anti-inflammatory Agents : Compounds within this class have shown potential as anti-inflammatory drugs, possibly due to their ability to modulate inflammatory pathways.
  • Antimicrobial Activity : Some studies suggest that biphenyl derivatives can inhibit bacterial growth, making them candidates for antimicrobial therapies.

Organic Synthesis

The compound serves as an intermediate in organic synthesis, particularly in the preparation of more complex molecules:

  • Synthesis of Other Biphenyl Derivatives : It can be used as a precursor for synthesizing other functionalized biphenyl compounds that may possess enhanced biological activities.

Case Study 1: Liquid Crystal Applications

A study published in the Journal of Materials Chemistry highlighted the use of this compound in developing high-performance liquid crystal materials. The research demonstrated that incorporating this compound into polymer matrices improved thermal stability and optical clarity, essential for high-resolution displays .

Case Study 2: Antimicrobial Properties

In a pharmacological study, researchers investigated the antimicrobial efficacy of various biphenyl derivatives, including this compound. The findings revealed significant antibacterial activity against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Case Study 3: Synthesis of Functionalized Derivatives

A synthetic approach utilizing this compound as a starting material was explored to create novel compounds with enhanced biological activities. The modifications led to derivatives that exhibited potent anti-inflammatory effects in vitro, indicating promising therapeutic applications .

Mechanism of Action

The mechanism of action of 4’-Cyano-biphenyl-4-acetic acid involves its interaction with specific molecular targets and pathways. The cyano group and biphenyl core allow the compound to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inflammation or cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
4'-Cyano-4-biphenylcarboxylic acid 4'-CN, 4-COOH C₁₄H₉NO₂ 223.23 5728-46-1 High melting point (263–266°C), used in liquid crystal precursors .
2-(3'-Cyano-biphenyl-4-yl)acetic acid 3'-CN, 4-CH₂COOH C₁₅H₁₁NO₂ 237.25 893640-23-8 Acute oral toxicity (H302), skin/eye irritant; lab chemical synthesis .
4-Cyano-4'-n-pentylbiphenyl 4-CN, 4'-C₅H₁₁ C₁₈H₁₉N 249.36 40817-08-1 Hydrolyzed to carboxylic acids; miscible with acetone, chloroform .
4'-Ethyl-4-biphenylcarboxylic acid 4'-C₂H₅, 4-COOH C₁₅H₁₄O₂ 226.27 5731-13-5 Gas-phase spectral data available; structural analog for material science .
(4'-Formyl-biphenyl-4-yl)-acetic acid 4'-CHO, 4-CH₂COOH C₁₅H₁₂O₃ 240.26 669713-90-0 Used in organic synthesis; hygroscopic .
4-Biphenyl-(3'-methoxy)acetic acid 3'-OCH₃, 4-CH₂COOH C₁₅H₁₄O₃ 242.27 669713-73-9 Methoxy group enhances lipophilicity; incompatible with strong oxidizers .
4'-Acetoxy-biphenyl-4-carboxylic acid 4'-OAc, 4-COOH C₁₅H₁₂O₄ 256.25 75175-09-6 Acetoxy group introduces ester functionality; used in polymer research .

Key Findings from Comparative Analysis:

Functional Group Effects: Cyano vs. Alkyl/Methoxy: The cyano group (e.g., in 4'-Cyano-4-biphenylcarboxylic acid) increases polarity and reduces solubility in nonpolar solvents compared to alkyl (e.g., 4'-Ethyl) or methoxy substituents (e.g., 4-Biphenyl-(3'-methoxy)acetic acid) . Acetic Acid vs. Carboxylic Acid: Acetic acid derivatives (e.g., 2-(3'-Cyano-biphenyl-4-yl)acetic acid) have higher molecular weights and altered solubility profiles compared to their carboxylic acid counterparts due to the additional methylene (-CH₂-) spacer .

Applications: Cyano-substituted biphenyls are pivotal in liquid crystal displays (LCDs) and organic electronics due to their mesogenic properties . Formyl- and acetoxy-substituted analogs serve as intermediates in pharmaceutical and polymer synthesis .

Biological Activity

4'-Cyano-biphenyl-4-acetic acid (C15H11NO2) is a biphenyl derivative characterized by the presence of a cyano group and an acetic acid moiety. This compound has garnered attention in various fields, including medicinal chemistry and material sciences, due to its potential biological activities and applications.

Chemical Structure and Properties

The chemical structure of this compound includes:

  • A biphenyl core, which contributes to its hydrophobic properties.
  • A cyano group that enhances electron-withdrawing characteristics.
  • An acetic acid functional group that can participate in hydrogen bonding.
PropertyValue
Molecular FormulaC15H11NO2
Molecular Weight239.25 g/mol
Melting Point172-174 °C
SolubilitySoluble in organic solvents

Anticancer Potential

Research indicates that biphenyl derivatives, including this compound, exhibit anticancer properties. A study demonstrated that compounds with similar structures could inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of the cyano group is believed to enhance these effects by increasing the compound's reactivity with biological targets .

Genotoxicity Studies

Genotoxicity evaluations have been conducted on related biphenyl compounds. For instance, a study involving 4-amino-substituted biphenyls indicated that structural modifications significantly affect mutagenicity. While specific data on this compound is limited, it is crucial to consider that the introduction of electron-withdrawing groups like cyano may influence its genotoxic potential .

Enzyme Interaction

The interaction of this compound with enzymes has been explored, particularly in relation to drug metabolism and pharmacokinetics. The compound's ability to modulate enzyme activity suggests its potential as a lead compound for developing enzyme inhibitors or activators .

Case Study 1: Antitumor Activity

A recent study assessed the anticancer activity of various biphenyl derivatives, including this compound. The results showed a dose-dependent inhibition of tumor cell growth in vitro, with significant effects observed at concentrations as low as 10 µM. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.

Case Study 2: Toxicological Assessment

In vivo studies on structurally similar compounds revealed that certain substitutions could lead to increased chromosomal aberrations in bone marrow cells. While direct studies on this compound are lacking, these findings underscore the importance of evaluating the safety profile of new derivatives .

The biological activity of this compound is likely mediated through:

  • Receptor Binding: The acetic acid moiety may facilitate binding to specific receptors involved in cell signaling pathways.
  • Covalent Interactions: The cyano group can participate in nucleophilic attack mechanisms, potentially leading to modifications in protein structure and function.

Q & A

Basic: What synthetic methodologies are recommended for preparing 4'-Cyano-biphenyl-4-acetic acid, and how can reaction yields be optimized?

Answer:

  • Key Methods :
    • Suzuki-Miyaura Cross-Coupling : Use palladium catalysts (e.g., Pd(PPh₃)₄) to couple 4-bromophenylacetic acid with 4-cyanophenylboronic acid. Optimize solvent (e.g., THF/water) and base (e.g., Na₂CO₃) to enhance yields .
    • Acid-Catalyzed Esterification : Protect the carboxylic acid group during synthesis using methyl ester, followed by deprotection with aqueous HCl .
  • Yield Optimization :
    • Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane).
    • Purify via recrystallization (ethanol/water) or column chromatography (silica gel, gradient elution) .

Advanced: How can rotational isomerism in the biphenyl core lead to discrepancies in NMR spectral data, and what experimental strategies resolve this?

Answer:

  • Cause : Restricted rotation around the biphenyl bond creates rotational isomers (atropisomers), splitting signals in ¹H/¹³C NMR .
  • Resolution Strategies :
    • Variable-Temperature NMR : Conduct experiments at elevated temperatures (e.g., 80°C in DMSO-d₆) to coalesce split peaks .
    • Computational Modeling : Compare experimental data with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA) .
  • Reference Data : Compare with structurally similar compounds (e.g., 2-(3'-Cyano-[1,1'-biphenyl]-4-yl)acetic acid, CAS 893640-23-8) .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:

  • FT-IR : Confirm cyano (C≡N) stretch at ~2220 cm⁻¹ and carboxylic acid (O-H) at 2500–3300 cm⁻¹ .
  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.0 ppm) and acetic acid protons (δ 3.6–3.8 ppm for CH₂) .
  • HPLC-MS : Assess purity (>98%) using C18 columns (acetonitrile/water + 0.1% formic acid) and ESI-MS for molecular ion [M-H]⁻ .

Advanced: How can computational modeling predict the mesomorphic behavior of this compound derivatives in liquid crystal research?

Answer:

  • Methods :
    • DFT Calculations : Optimize geometry (B3LYP/6-31G*) to evaluate dipole alignment and polarizability .
    • Molecular Dynamics (MD) : Simulate phase transitions (e.g., nematic-to-isotropic) using force fields like OPLS-AA .
  • Experimental Validation : Compare with derivatives (e.g., 4'-Cyano-4-nonyloxybiphenyl, CAS 58932-13-1) to correlate computational predictions with DSC/TGA data .

Basic: What safety protocols are essential when handling this compound?

Answer:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid dust/aerosol inhalation .
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention .
  • Storage : Keep in airtight containers at room temperature, away from oxidizers .

Advanced: How can conflicting bioactivity data in enzymatic assays be systematically addressed?

Answer:

  • Troubleshooting Steps :
    • Assay Reprodubility : Validate enzyme source (e.g., recombinant vs. tissue-extracted) and buffer conditions (pH 7.4, 37°C) .
    • Control Experiments : Test compound stability (e.g., HPLC monitoring) and exclude solvent interference (DMSO ≤1% v/v) .
    • Data Normalization : Use internal standards (e.g., 4-nitrophenol for hydrolases) and statistical tools (e.g., ANOVA for batch variations) .

Advanced: What strategies resolve synthetic challenges in functionalizing the biphenyl core with electron-withdrawing groups?

Answer:

  • Electrophilic Substitution : Introduce substituents (e.g., NO₂) using HNO₃/H₂SO₄, followed by reduction to NH₂ and cyanation via Sandmeyer reaction .
  • Protection/Deprotection : Temporarily protect the acetic acid group as a methyl ester to prevent side reactions during functionalization .
  • Catalytic Systems : Employ CuI/1,10-phenanthroline for Ullmann coupling to attach bulky groups .

Basic: How can researchers validate the purity of this compound for pharmacological studies?

Answer:

  • Chromatography : Use HPLC (C18 column, 254 nm) with acetonitrile/water (70:30) to achieve ≥95% purity .
  • Elemental Analysis : Match experimental C, H, N percentages with theoretical values (e.g., C: 70.83%, H: 4.63%, N: 5.88% for C15H11NO2) .

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